molecular formula C18H19N5OS B10990217 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide

Cat. No.: B10990217
M. Wt: 353.4 g/mol
InChI Key: OBEAURFYASWOLQ-UHFFFAOYSA-N
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Description

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C18H19N5OS/c1-12-10-13(2)22-18(21-12)23-15-5-3-4-14(11-15)17(24)20-7-6-16-19-8-9-25-16/h3-5,8-11H,6-7H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

OBEAURFYASWOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCC3=NC=CS3)C

Origin of Product

United States

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